

2-Chloro-5-methyl-4-nitropyridine N-oxide CAS number

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Compound of Interest

Compound Name: 2-Chloro-5-methyl-4-nitropyridine
N-oxide

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An In-Depth Technical Guide to **2-Chloro-5-methyl-4-nitropyridine N-oxide**

CAS Number: 60323-96-8

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **2-Chloro-5-methyl-4-nitropyridine N-oxide**, a pivotal intermediate in contemporary organic and medicinal chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's synthesis, reactivity, and applications, grounding theoretical principles in practical, field-proven insights.

Compound Overview and Significance

2-Chloro-5-methyl-4-nitropyridine N-oxide (CAS No. 60323-96-8) is a highly functionalized heterocyclic compound.^{[1][2]} Its structure, featuring a pyridine N-oxide core substituted with a chloro, a methyl, and a nitro group, endows it with unique electronic properties and a versatile reactivity profile. The N-oxide functionality, first described by Meisenheimer in the early 20th century, significantly alters the electron distribution of the pyridine ring compared to its parent pyridine, making it more susceptible to both nucleophilic and electrophilic substitution.^[3] This heightened reactivity, particularly the activation of the chlorine atom at the C-2 position towards nucleophilic aromatic substitution (SNAr), makes it a valuable building block in the synthesis of

complex molecules.^[3] Its most notable application is as a key intermediate in the synthesis of Finerenone, a non-steroidal mineralocorticoid receptor (MR) antagonist.^{[3][4]}

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of **2-Chloro-5-methyl-4-nitropyridine N-oxide** is presented below. This data is essential for its handling, characterization, and use in synthetic protocols.

Property	Value	Source(s)
CAS Number	60323-96-8	[1][2][5][6]
Molecular Formula	C ₆ H ₅ ClN ₂ O ₃	[1][2]
Molecular Weight	188.57 g/mol	[1][2][7]
Melting Point	154-155 °C	[1]
Appearance	Yellow Solid / Powder	[5][8]
Polar Surface Area	71.3 Å ²	[7]
EINECS	813-043-2	[1]
HS Code	2933399090	[1]

Synthesis Protocol: Nitration of 2-Chloro-5-methylpyridine N-oxide

The synthesis of **2-Chloro-5-methyl-4-nitropyridine N-oxide** is typically achieved through the nitration of its precursor, 2-chloro-5-methylpyridine N-oxide. The choice of a potent nitrating mixture, such as a combination of concentrated nitric and sulfuric acids, is critical. The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is necessary to overcome the deactivating effect of the chloro-substituent and achieve nitration at the C-4 position.

Step-by-Step Experimental Protocol

Materials:

- 2-chloro-5-methylpyridine-1-oxide (56.4 g)
- Concentrated Nitric Acid (165 mL)
- Concentrated Sulfuric Acid (209 mL)
- Ice water
- Sodium Carbonate solution
- Chloroform (hot)
- Anhydrous Sodium Sulfate

Procedure:[5]

- Preparation of the Nitrating Mixture: In a suitable reaction vessel, carefully prepare a mixture of 165 mL of concentrated nitric acid and 209 mL of concentrated sulfuric acid. Cool the mixture as the process is exothermic.
- Addition of Starting Material: To the stirred nitrating mixture, slowly add 56.4 g of 2-chloro-5-methylpyridine-1-oxide. Control the rate of addition to maintain the reaction temperature.
- Reaction: Heat the reaction mixture and stir at 100 °C for 2 hours.
- Quenching: After the reaction is complete, cool the mixture to room temperature and carefully pour it into ice water. This step quenches the reaction and precipitates the product.
- pH Adjustment: Adjust the pH of the aqueous solution to 2-3 using a sodium carbonate solution. This neutralizes the excess strong acids.
- Isolation of Solid Product: Collect the resulting yellow solid by filtration and wash it with ice water.
- Extraction of Aqueous Phase: Combine the filtrates and extract them with hot chloroform. The product has some solubility in the aqueous phase, and this step maximizes the yield.

- Drying and Concentration: Combine all organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product.

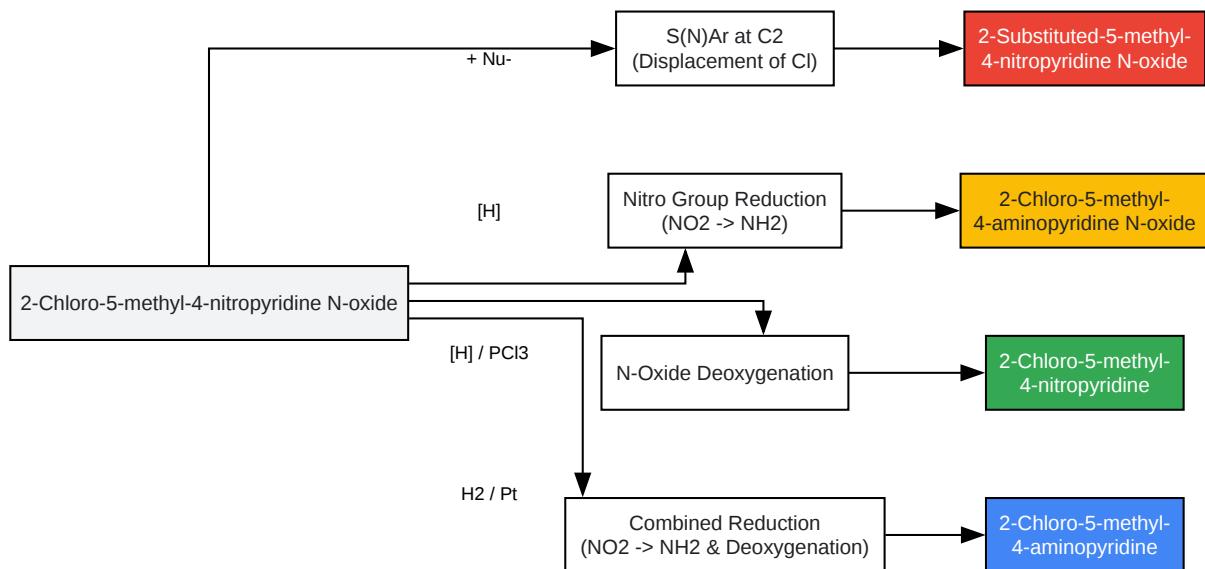
Expected Yield: Approximately 59.1 g (80% yield) of 2-chloro-5-methyl-4-nitropyridine-1-oxide.

[5]

Chemical Reactivity and Synthetic Utility

The synthetic versatility of **2-Chloro-5-methyl-4-nitropyridine N-oxide** stems from the distinct reactivity of its functional groups. The interplay between the N-oxide, the nitro group, and the chloro group creates a powerful synthetic intermediate.

- Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the C-2 position is highly activated towards displacement by nucleophiles. This is due to the strong electron-withdrawing effects of both the adjacent N-oxide group and the nitro group at the C-4 position, which stabilize the negatively charged Meisenheimer complex intermediate.[3] This allows for the facile introduction of a wide range of functionalities at this position.
- Reduction of the Nitro Group: The 4-nitro group can be selectively reduced to an amino group (NH_2). This transformation opens up a vast array of subsequent chemical modifications, such as diazotization or acylation, providing a gateway to diverse classes of substituted pyridine derivatives.[3]
- Deoxygenation of the N-oxide: The N-oxide function can be removed at a desired stage in a synthetic sequence to yield the corresponding pyridine derivative.[3]
- Combined Reduction: A significant transformation involves the simultaneous reduction of both the 4-nitro group and the N-oxide function. For example, hydrogenation using a platinum catalyst can directly yield 2-chloro-5-methyl-4-pyridinamine.[3][4]



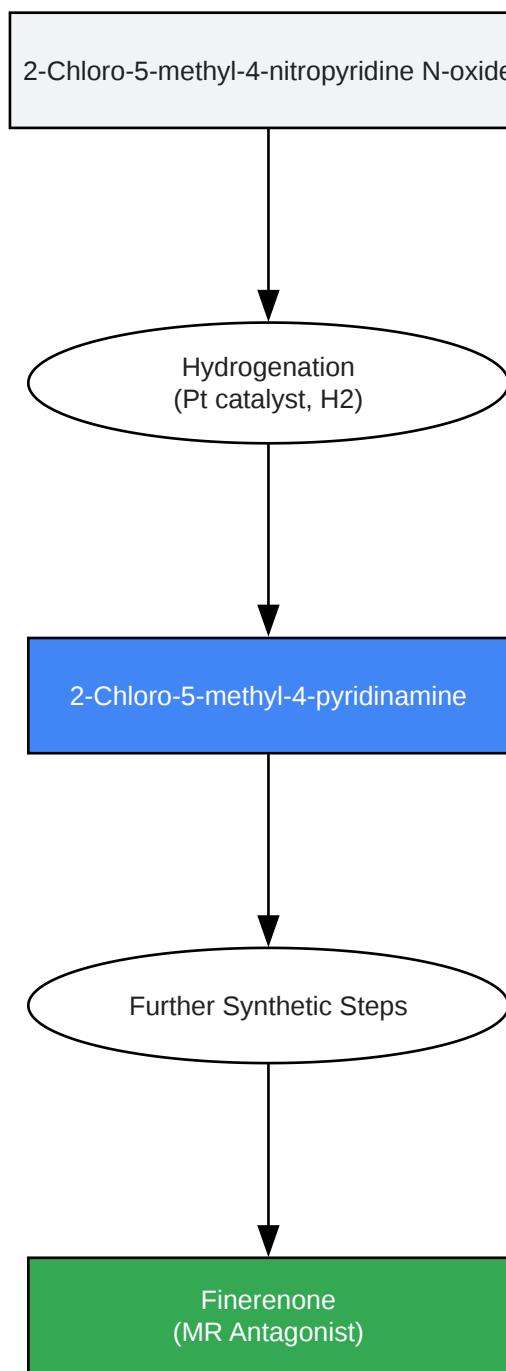
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Caption: Key Reaction Pathways of the title compound.

Application in Drug Discovery: Synthesis of Finerenone

A prominent application of **2-Chloro-5-methyl-4-nitropyridine N-oxide** is its role as a precursor in the synthesis of Finerenone, a non-steroidal antagonist of the mineralocorticoid receptor used for treating chronic kidney disease associated with type 2 diabetes.[3][4] The synthesis leverages the specific reactivity of the intermediate.

The process involves the hydrogenation of 2-chloro-5-methyl-4-nitropyridine-1-oxide using a platinum catalyst to form 2-chloro-5-methyl-4-pyridinamine.[3][4] This key step efficiently reduces both the nitro group and the N-oxide in a single transformation. The resulting aminopyridine is a crucial building block for constructing the core of the Finerenone molecule.



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Caption: Simplified workflow for Finerenone Synthesis.

Safety and Handling

2-Chloro-5-methyl-4-nitropyridine N-oxide is a hazardous substance and must be handled with appropriate safety precautions.

- Hazard Classification: It is classified as an explosive (mass explosion hazard), harmful if swallowed, and causes skin and serious eye irritation.[7][9] It may also cause respiratory irritation.[7][9]
- Handling: Use only in a chemical fume hood.[6] Wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[9][10] Avoid breathing dust, fume, gas, mist, vapors, or spray.[9]
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9] Keep away from heat, sparks, and open flames.[11]
- Disposal: Dispose of contents and container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[9]

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References

- 1. echemi.com [echemi.com]
- 2. 60323-96-8 CAS MSDS (2-CHLORO-5-METHYL-4-NITROPYRIDINE-N-OXIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h)-on (intermediate compound for the synthesis of the mr antagonist finerenone) from 2-chloro-5-methyl-4-nitro-pyridine-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridinamine - Google Patents [patents.google.com]
- 5. 2-CHLORO-5-METHYL-4-NITROPYRIDINE-N-OXIDE | 60323-96-8 [chemicalbook.com]
- 6. CAS#:60323-96-8 | 2-chloro-5-methyl-4-nitropyridine-n-oxide | Chemsoc [chemsoc.com]
- 7. 2-Chloro-5-methyl-4-nitropyridine N-oxide | C6H5ClN2O3 | CID 12318010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. m.indiamart.com [m.indiamart.com]

- 9. echemi.com [echemi.com]
- 10. fishersci.com [fishersci.com]
- 11. tcichemicals.com [tcichemicals.com]
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